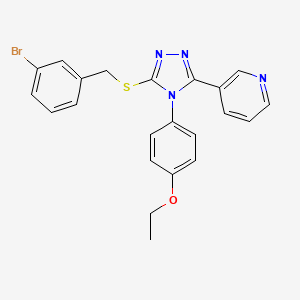

![molecular formula C27H19BrClN3O4 B12020274 [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate CAS No. 764656-91-9](/img/structure/B12020274.png)

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von [1-[(E)-[[2-[(3-Brombenzoyl)amino]acetyl]hydrazinyliden]methyl]naphthalen-2-yl] 4-Chlorbenzoat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Der Prozess kann die folgenden Schritte umfassen:

Bildung von 3-Brombenzoylchlorid: Dies kann durch Umsetzen von 3-Brombenzoesäure mit Thionylchlorid erreicht werden.

Synthese von 2-[(3-Brombenzoyl)amino]acetylchlorid: Dieser Zwischenstoff wird durch Umsetzen von 3-Brombenzoylchlorid mit Glycin in Gegenwart einer Base hergestellt.

Kondensation mit Hydrazin: Das resultierende Produkt wird dann mit Hydrazin umgesetzt, um das Hydrazonderivat zu bilden.

Kupplung mit Naphthalin-2-carbaldehyd: Das Hydrazonderivat wird dann mit Naphthalin-2-carbaldehyd gekoppelt, um das endgültige Produkt zu bilden.

Veresterung mit 4-Chlorbenzoesäure: Der letzte Schritt beinhaltet die Veresterung mit 4-Chlorbenzoesäure, um die Zielverbindung zu erhalten.

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Reaktionstypen

[1-[(E)-[[2-[(3-Brombenzoyl)amino]acetyl]hydrazinyliden]methyl]naphthalen-2-yl] 4-Chlorbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Brom- und Chloratome in der Verbindung können durch andere funktionelle Gruppen mittels nukleophilen Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriummethoxid in Methanol für nukleophile Substitution.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer Materialien.

Biologie

In der biologischen Forschung kann die Verbindung auf ihr Potenzial als biochemische Sonde oder als Vorläufer für die Synthese biologisch aktiver Moleküle untersucht werden.

Medizin

In der Medizin könnte die Verbindung auf ihre potenziellen therapeutischen Eigenschaften, wie entzündungshemmende oder krebshemmende Wirkungen, untersucht werden.

Industrie

In der Industrie kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien, wie z. B. Polymere oder Beschichtungen, verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von [1-[(E)-[[2-[(3-Brombenzoyl)amino]acetyl]hydrazinyliden]methyl]naphthalen-2-yl] 4-Chlorbenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und eine Kaskade biochemischer Ereignisse auslösen. Die genauen beteiligten molekularen Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Analyse Chemischer Reaktionen

Types of Reactions

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Ein weit verbreiteter chemischer Zwischenstoff mit ähnlichen funktionellen Gruppen.

1-Benzyl 2-Methyl (2S,4R)-4-((4-Bromisoindolin-2-carbonyl)oxy): Eine weitere Verbindung mit einer Brombenzoylgruppe.

Einzigartigkeit

Die Einzigartigkeit von [1-[(E)-[[2-[(3-Brombenzoyl)amino]acetyl]hydrazinyliden]methyl]naphthalen-2-yl] 4-Chlorbenzoat liegt in seiner komplexen Struktur, die mehrere funktionelle Gruppen und aromatische Ringe kombiniert.

Eigenschaften

CAS-Nummer |

764656-91-9 |

|---|---|

Molekularformel |

C27H19BrClN3O4 |

Molekulargewicht |

564.8 g/mol |

IUPAC-Name |

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |

InChI |

InChI=1S/C27H19BrClN3O4/c28-20-6-3-5-19(14-20)26(34)30-16-25(33)32-31-15-23-22-7-2-1-4-17(22)10-13-24(23)36-27(35)18-8-11-21(29)12-9-18/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+ |

InChI-Schlüssel |

CWKAMJJRRGAVAV-IBBHUPRXSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12020210.png)

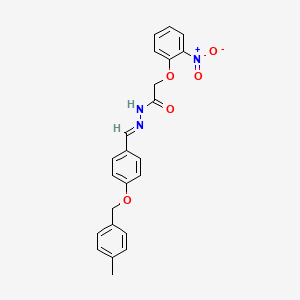

![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020240.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020244.png)

![5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12020245.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020252.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020267.png)

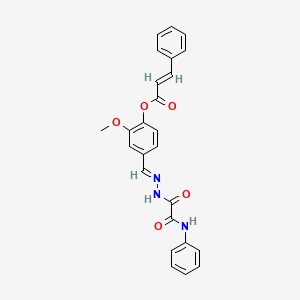

![N-(3-hydroxyphenyl)-4-[(5E)-5-(3-{4-[(3-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12020277.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12020284.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12020291.png)